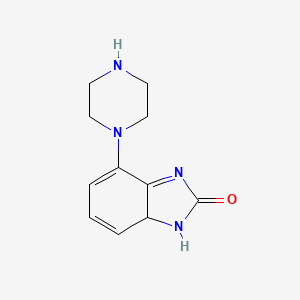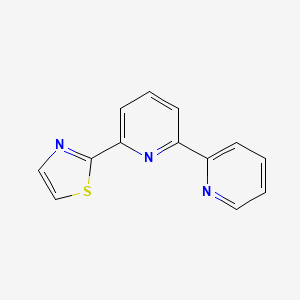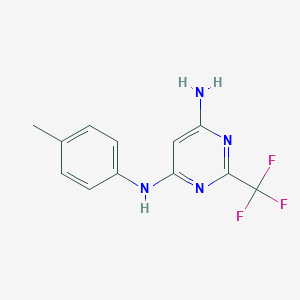
1H-Indole-2,7-dicarboxylic acid, 5-fluoro-, 2-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,7-dicarboxylic acid, 5-fluoro-, 2-ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 5-position and an ethyl ester group at the 2-position, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1H-Indole-2,7-dicarboxylic acid, 5-fluoro-, 2-ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline derivatives.
Esterification: The ethyl ester group at the 2-position is introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.
Carboxylation: The carboxylic acid groups at the 2 and 7 positions are introduced through carboxylation reactions, which can involve the use of carbon dioxide and a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1H-Indole-2,7-dicarboxylic acid, 5-fluoro-, 2-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom and ester group can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-2,7-dicarboxylic acid, 5-fluoro-, 2-ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding, as its structure allows for interactions with various biological targets.
Medicine: Indole derivatives, including this compound, have shown potential in the treatment of diseases such as cancer, microbial infections, and neurological disorders.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Indole-2,7-dicarboxylic acid, 5-fluoro-, 2-ethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom and ester group can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1H-Indole-2,7-dicarboxylic acid, 5-fluoro-, 2-ethyl ester can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1H-Indole-2-carboxylic acid, ethyl ester: Lacking the fluorine and additional carboxylic acid group, this compound may have different chemical properties and applications.
1H-Indole-3-carbaldehyde derivatives: These compounds have an aldehyde group at the 3-position, which can lead to different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H9FNO4- |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-ethoxycarbonyl-5-fluoro-1H-indole-7-carboxylate |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)9-4-6-3-7(13)5-8(11(15)16)10(6)14-9/h3-5,14H,2H2,1H3,(H,15,16)/p-1 |
InChI Key |
KCHYQDXDCAMAPD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)C(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12330280.png)
![3-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12330284.png)




![Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B12330318.png)



